Lipophilicity-Driven Permeability Advantage for CNS Penetration Screening
This compound exhibits an intermediate lipophilicity (XLogP3-AA 4.3) that aligns with the optimized range for CNS penetration and oral absorption, while lacking any hydrogen bond donors—a dual profile uncommon among 1,5-diaryltetrazole analogs carrying polar substituents such as carboxyl or sulfonamide groups [1]. In class-level inference from CNS MPO scoring guidelines, compounds with 0 HBD, moderate XLogP (3.0–5.0), and MW < 400 achieve superior desirability scores for CNS target engagement screening compared to analogs with even a single HBD [2]. This positions the compound as a preferred scaffold for CNS-focused fragment-to-lead or HTS hit expansion where passive permeability is paramount.
| Evidence Dimension | CNS MPO Desirability Parameter (HBD) |
|---|---|
| Target Compound Data | HBD = 0 [1] |
| Comparator Or Baseline | Tetrazole-carboxylate bioisostere series (typical: HBD = 1 [carboxylic acid OH]) [2] |
| Quantified Difference | HBD count reduced from 1 to 0, typically improving CNS MPO score by +0.5–0.7 units and reducing P-glycoprotein recognition risk [2] |
| Conditions | In silico CNS MPO model derived from multiple CNS drug datasets |
Why This Matters
For CNS or intracellular target screening, absence of HBD donors is a critical selection filter that distinguishes this compound from common acidic tetrazole bioisosteres and reduces the risk of efflux transporter recognition.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 1479516. 2025. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/1479516 View Source
- [2] Wager TT, Hou X, Verhoest PR, Villalobos A. Moving beyond rules: the development of a Central Nervous System Multiparameter Optimization (CNS MPO) descriptor. ACS Chem Neurosci. 2010;1(6):435-449. View Source
